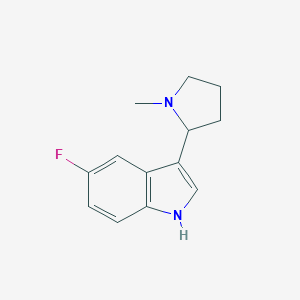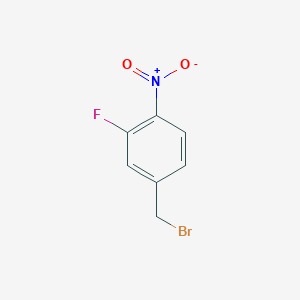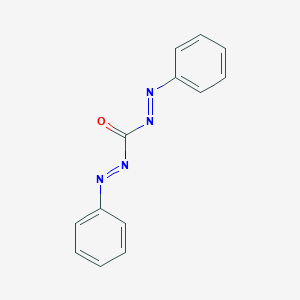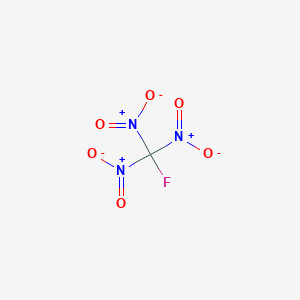
Methane, fluorotrinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methane, fluorotrinitro- (also known as RDX) is a powerful explosive that has been used in military and industrial applications for decades. It is a white crystalline powder that is highly stable and can be easily transported and stored. RDX is a member of the nitramine family of explosives, which are known for their high energy density and low sensitivity to shock and friction. In
Mecanismo De Acción
RDX acts as an explosive by undergoing a rapid decomposition reaction when subjected to heat or shock. The decomposition of RDX produces a large amount of gas, which rapidly expands and creates a shockwave. The shockwave can cause significant damage to structures and materials.
Efectos Bioquímicos Y Fisiológicos
RDX has been shown to have toxic effects on the nervous system, liver, and kidneys. Exposure to RDX can cause seizures, convulsions, and other neurological symptoms. RDX has also been shown to have mutagenic and carcinogenic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
RDX is a highly stable compound that can be easily stored and transported. It is also relatively inexpensive compared to other high-energy explosives. However, RDX is highly toxic and can be difficult to handle safely. Its use in laboratory experiments requires specialized equipment and expertise.
Direcciones Futuras
There are several potential future directions for the study of RDX. One area of research is the development of new methods for the synthesis of RDX that are more efficient and environmentally friendly. Another area of research is the development of new applications for RDX, such as its use in biomedical applications. Finally, there is a need for further research into the toxic effects of RDX and the development of methods for the safe handling and disposal of RDX.
Conclusion:
In conclusion, RDX is a powerful explosive that has been extensively studied for its military applications. However, it also has potential applications in biomedical research. RDX has toxic effects on the nervous system, liver, and kidneys, and its use in laboratory experiments requires specialized equipment and expertise. There are several potential future directions for the study of RDX, including the development of new synthesis methods and applications, and further research into its toxic effects.
Aplicaciones Científicas De Investigación
RDX has been extensively studied for its explosive properties and military applications. However, it has also been the subject of scientific research for its potential use in biomedical applications. RDX has been shown to have antimicrobial properties and has been studied for its potential use in wound healing and as a treatment for infections.
Propiedades
Número CAS |
1840-42-2 |
|---|---|
Nombre del producto |
Methane, fluorotrinitro- |
Fórmula molecular |
CFN3O6 |
Peso molecular |
169.03 g/mol |
Nombre IUPAC |
fluoro(trinitro)methane |
InChI |
InChI=1S/CFN3O6/c2-1(3(6)7,4(8)9)5(10)11 |
Clave InChI |
IHOVZLJULZIGOW-UHFFFAOYSA-N |
SMILES |
C([N+](=O)[O-])([N+](=O)[O-])([N+](=O)[O-])F |
SMILES canónico |
C([N+](=O)[O-])([N+](=O)[O-])([N+](=O)[O-])F |
Otros números CAS |
1840-42-2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


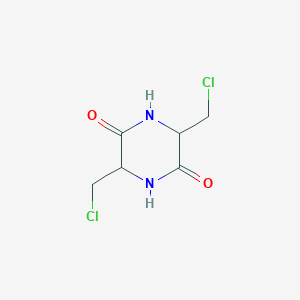
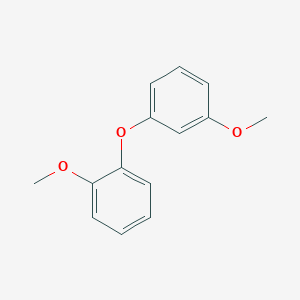
![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)
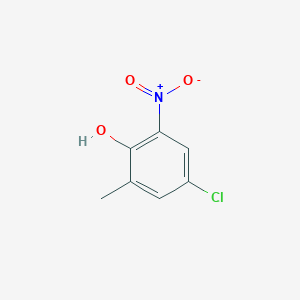
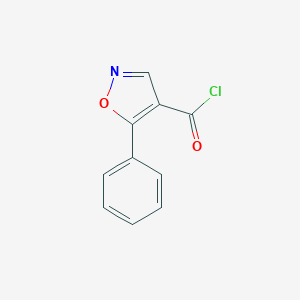
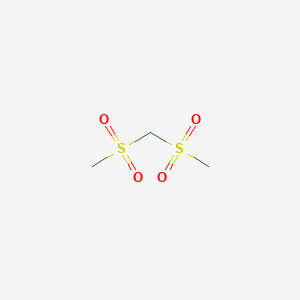
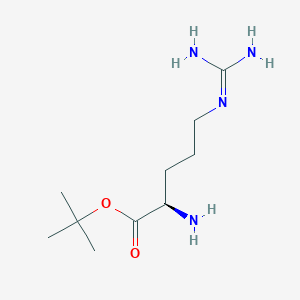
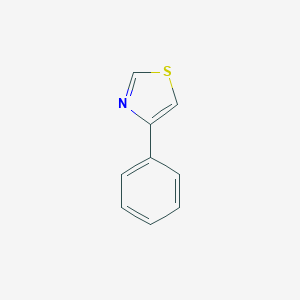
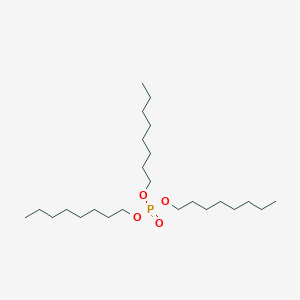
![N-methyl-5-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B157175.png)
